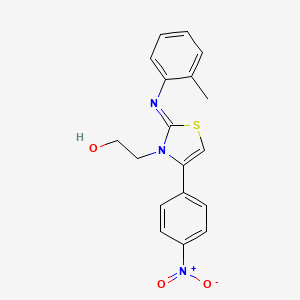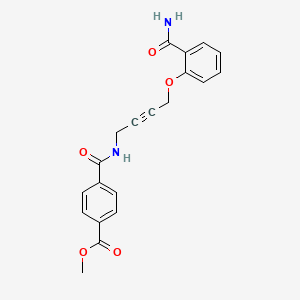
Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate, also known as MCB, is a chemical compound with potential applications in scientific research. MCB is a synthetic compound that has been developed through a multi-step synthesis method.
Wirkmechanismus
The mechanism of action of Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate is not fully understood. However, it has been suggested that Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate inhibits the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. This inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects
Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate has been shown to have both biochemical and physiological effects. Biochemically, Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate inhibits the activity of certain enzymes, as mentioned above. Physiologically, Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate has been shown to induce apoptosis in cancer cells, which leads to the death of these cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate in lab experiments is its anticancer properties. Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. However, one limitation of using Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on other cells and tissues in the body.
Zukünftige Richtungen
There are several future directions for the use of Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate in scientific research. One direction is the development of Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate-based anticancer drugs. Another direction is the investigation of Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate's effects on other cells and tissues in the body. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate and to identify any potential side effects or limitations of its use in scientific research.
Synthesemethoden
The synthesis of Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-((4-bromophenoxy)but-2-yn-1-yl)benzoic acid with potassium carbonate and copper powder in the presence of a palladium catalyst. This reaction results in the formation of 4-((4-(2-carboxyphenoxy)but-2-yn-1-yl)benzoic acid.
The second step involves the reaction of 4-((4-(2-carboxyphenoxy)but-2-yn-1-yl)benzoic acid with thionyl chloride in the presence of dimethylformamide. This reaction results in the formation of methyl 4-((4-(2-chlorocarbonylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate.
The final step involves the reaction of methyl 4-((4-(2-chlorocarbonylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate with ammonium carbonate in the presence of ethanol. This reaction results in the formation of Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate has potential applications in scientific research as it has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. This makes Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
methyl 4-[4-(2-carbamoylphenoxy)but-2-ynylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-26-20(25)15-10-8-14(9-11-15)19(24)22-12-4-5-13-27-17-7-3-2-6-16(17)18(21)23/h2-3,6-11H,12-13H2,1H3,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNMFJKRVWZZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

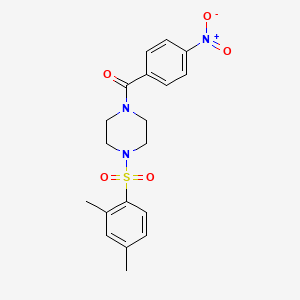
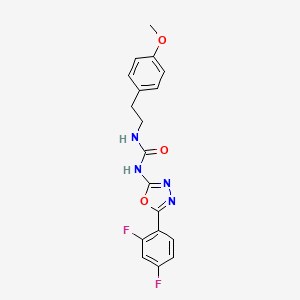
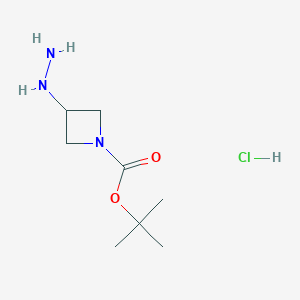
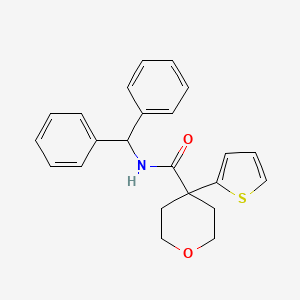

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2677258.png)
![3-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677259.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2677260.png)



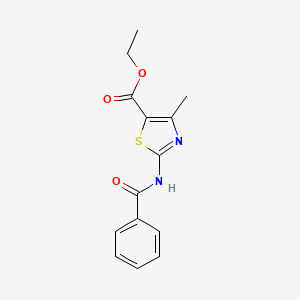
![2-[(4-Fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677267.png)
